
Kudinoside I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kudinoside I is a triterpenoid saponin compound found in the leaves of Ilex kudingcha CJThis compound is known for its various bioactive properties, including hypolipidemic, hypoglycemic, and anti-inflammatory effects . This compound is one of the major active constituents contributing to the medicinal properties of Kuding tea.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Kudinoside I involves the extraction and purification from Kuding tea leaves. The process typically includes the use of macroporous resins and MCI-GEL resins for adsorption and desorption tests. The optimal parameters for the extraction are determined through dynamic adsorption/desorption experiments . Semi-preparative high-performance liquid chromatography (semi-pHPLC) is then used to isolate and purify this compound along with other triterpenoid saponins .
Industrial Production Methods: For large-scale production, the established separation process using semi-preparative high-performance liquid chromatography combined with MCI-GEL resin is highly efficient. This method allows for the isolation and purification of this compound from crude extracts of Kuding tea, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Kudinoside I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactive properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include modified triterpenoid saponins with enhanced bioactive properties. These modifications can lead to improved therapeutic effects and increased stability of the compound .
Wissenschaftliche Forschungsanwendungen
Kudinoside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound for the study of triterpenoid saponins and their chemical properties.
Biology: Investigated for its role in cellular processes and its potential as a bioactive agent in various biological assays.
Medicine: Explored for its therapeutic potential in treating metabolic disorders such as diabetes and hyperlipidemia. .
Wirkmechanismus
Kudinoside I is compared with other triterpenoid saponins such as Kudinoside A, Kudinoside C, Kudinoside D, and Kudinoside F. While all these compounds share a similar triterpenoid skeleton, this compound is unique due to its specific glycosidic residues and aglycone structure . This uniqueness contributes to its distinct bioactive properties and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
- Kudinoside A
- Kudinoside C
- Kudinoside D
- Kudinoside F
Kudinoside I stands out among these compounds for its potent hypolipidemic and hypoglycemic effects, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C59H96O27 |
|---|---|
Molekulargewicht |
1237.4 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1S,2S,4aR,6aS,6bR,10S,12aR,14bS)-1,2-dihydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylate |
InChI |
InChI=1S/C59H96O27/c1-23-32(63)36(67)40(71)47(78-23)84-44-39(70)35(66)28(21-61)81-51(44)86-52(74)59-18-16-55(6)25(46(59)58(9,76)57(8,75)17-19-59)10-11-30-54(5)14-13-31(53(3,4)29(54)12-15-56(30,55)7)82-50-45(85-48-41(72)37(68)33(64)24(2)79-48)43(26(62)22-77-50)83-49-42(73)38(69)34(65)27(20-60)80-49/h10,23-24,26-51,60-73,75-76H,11-22H2,1-9H3/t23-,24-,26-,27+,28+,29?,30?,31-,32-,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44+,45+,46+,47-,48-,49-,50-,51-,54-,55+,56+,57-,58-,59+/m0/s1 |
InChI-Schlüssel |
GINDYWSAHWYTPK-NFRDWDQRSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]3[C@]([C@@](CC4)(C)O)(C)O)C)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC5(C(=CCC6C5(CCC7C6(CCC(C7(C)C)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C)C3C(C(CC4)(C)O)(C)O)C)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084741.png)

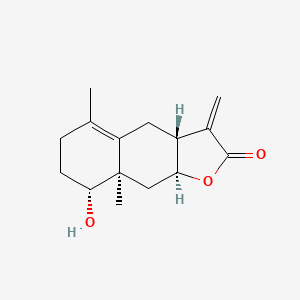

![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)
![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)
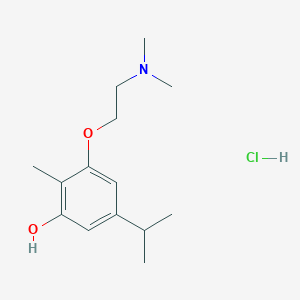
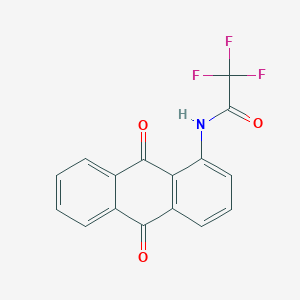
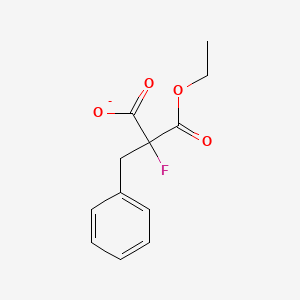
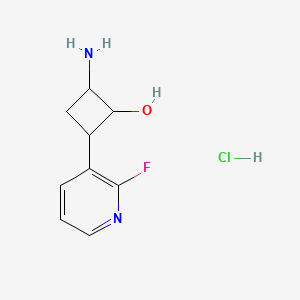
![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
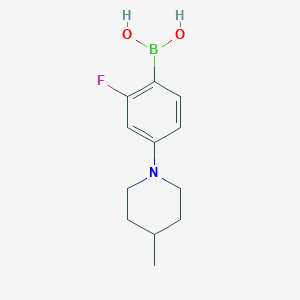
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
